

Enantiomeric forms of ribonic acid and their differences.

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Compound of Interest		
Compound Name:	Ribonic acid	
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An In-depth Technical Guide to the Enantiomeric Forms of Ribonic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribonic acid, a five-carbon sugar acid, exists as two non-superimposable mirror-image isomers, or enantiomers: D-ribonic acid and L-ribonic acid. While sharing identical chemical formulas and molecular weights, their distinct spatial arrangements lead to significant differences in their biological origins, roles, and metabolic fates. D-ribonic acid is a naturally occurring metabolite in various organisms, including humans, and is derived from D-ribose.[1] Conversely, L-ribonic acid is primarily found as a bacterial metabolite.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, enantiomeric separation, and distinct biological contexts of D- and L-ribonic acid, offering valuable insights for researchers in drug development and metabolic studies.

Introduction to Ribonic Acid Enantiomers

Ribonic acid ($C_5H_{10}O_6$) is an aldonic acid, formed by the oxidation of the aldehyde group of the pentose sugar ribose.[3] The molecule possesses three chiral centers, giving rise to different stereoisomers. The most fundamental of these are the D- and L-enantiomers, which are mirror images of each other.



- D-Ribonic Acid: The D-enantiomer of ribonic acid, with the IUPAC name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[4] It is a conjugate acid of D-ribonate.[4]
- L-Ribonic Acid: The L-enantiomer of ribonic acid, with the IUPAC name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[2] It is the enantiomer of D-ribonic acid.[2]

The stereochemistry of these molecules dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to distinct biological activities.

Physicochemical Properties

The enantiomers of **ribonic acid** share many physical properties but differ in their interaction with plane-polarized light. The following table summarizes their key physicochemical characteristics.

Property	D-Ribonic Acid	L-Ribonic Acid
IUPAC Name	(2R,3R,4R)-2,3,4,5- tetrahydroxypentanoic acid[4]	(2S,3S,4S)-2,3,4,5- tetrahydroxypentanoic acid[2]
Molecular Formula	C5H10O6[4]	C5H10O6[2]
Molecular Weight	166.13 g/mol [4]	166.13 g/mol [2]
CAS Number	642-98-8[5]	710941-59-6[2]
Appearance	Solid	Not specified
pKa (Strongest Acidic)	3.39 (Predicted)	Not specified
Polar Surface Area	118.22 Ų (Predicted)	118 Ų (Predicted)[6]
Natural Occurrence	Found in various organisms including Daphnia magna and Aloe africana.[4] Detected in human biofluids.	Found as a bacterial metabolite, e.g., in Synechocystis.[2]

Synthesis of Ribonic Acid

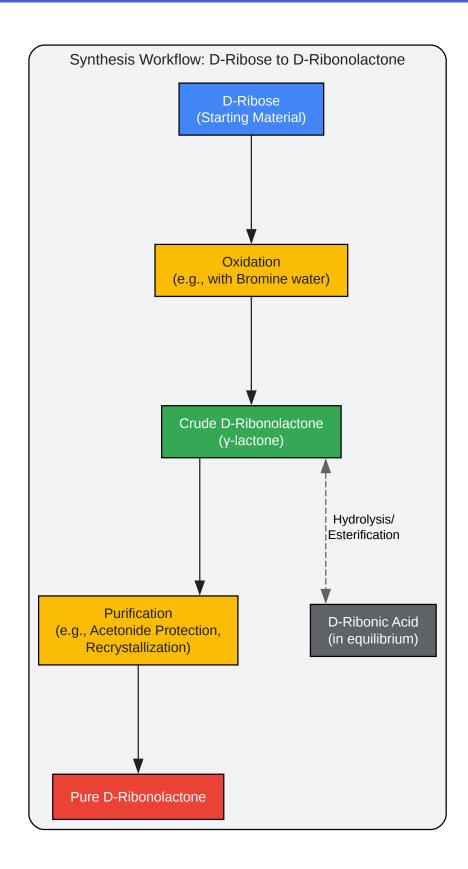




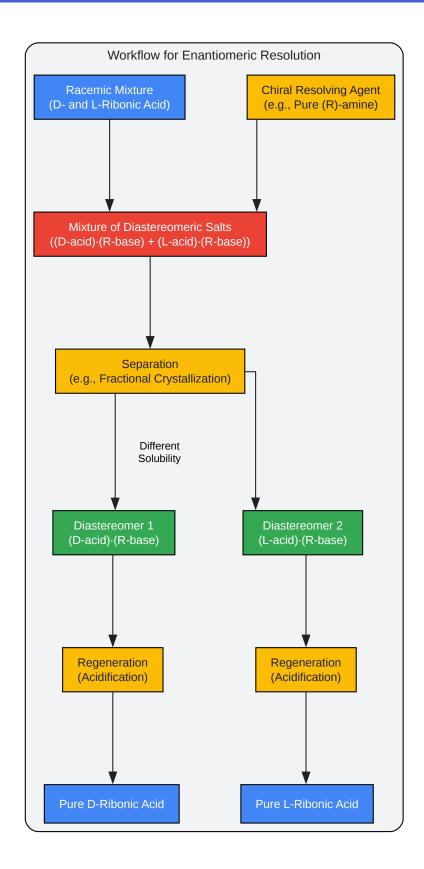


The primary route for synthesizing **ribonic acid** is the oxidation of its corresponding aldose, ribose. The aldehyde group at the C1 position of ribose is oxidized to a carboxylic acid. This process often results in the formation of the more stable y-lactone form in solution.

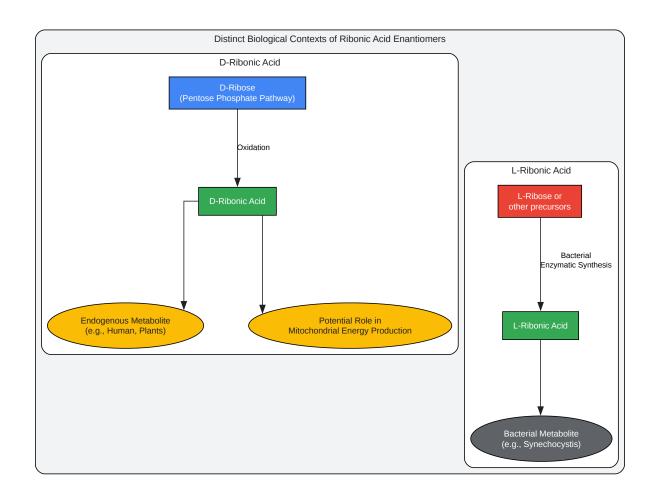












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